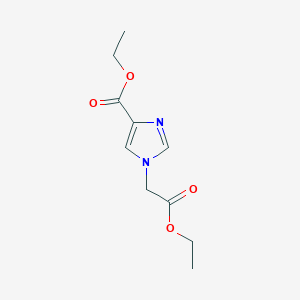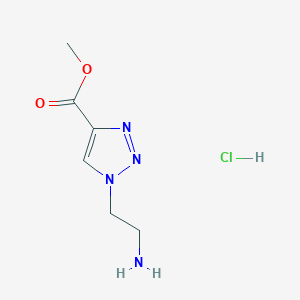
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride
Vue d'ensemble
Description
The compound “N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The molecule also contains a methanesulfonyl group and a 2,2-difluoroethyl group attached to the nitrogen atom of the piperidine ring .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the methanesulfonyl group is a good leaving group and could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar methanesulfonyl group and the ionic hydrochloride group could enhance the compound’s water solubility .Applications De Recherche Scientifique
1. Catalyst-Free Domino Reaction
The compound N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride demonstrates applications in chemical synthesis, particularly in a catalyst-free domino reaction. Zhao et al. (2020) developed a method to synthesize furan compounds using this chemical under specific conditions, showing significant mortality against the pest Myzus persicae (Zhao et al., 2020).
2. Synthesis of Chiral Nonracemic 1-(2-pyridinyl)ethylamines
Uenishi et al. (2004) explored the use of similar compounds in the stereospecific synthesis of 1-(2-pyridinyl)ethylamines. Their study underscores the importance of such compounds in the preparation of optically active and structurally diverse amines (Uenishi et al., 2004).
3. Reductive Deamination of Aromatic Amines
Wang and Guziec (2001) reported on the reductive deamination (hydrodeamination) of aromatic amines using similar compounds. This method can be effectively used for the deamination of complex amines, indicating the versatility of this compound in organic synthesis (Wang & Guziec, 2001).
4. Sulfonylation of Alcohols
Tanabe et al. (1995) utilized a related compound in the sulfonylation of alcohols. This indicates its potential use in the modification of alcohol groups in various organic molecules, which is crucial in synthesizing pharmaceuticals and other fine chemicals (Tanabe et al., 1995).
Mécanisme D'action
Target of Action
It is known that fluorinated polyacrylamides, such as poly[n-(2,2-difluoroethyl)acrylamide], exhibit unique thermoresponsive properties . The solubility of these compounds in water can be controlled by changing the number of fluorine atoms in N-ethyl groups .
Mode of Action
It is known that fluorinated polyacrylamides exhibit unique thermoresponsive properties . This suggests that the compound may interact with its targets in a temperature-dependent manner.
Biochemical Pathways
It is known that the solubility of fluorinated polyacrylamides in water can be easily controlled by changing the number of fluorine atoms in n-ethyl groups . This suggests that the compound may influence biochemical pathways related to solute transport and solubility.
Result of Action
It is known that fluorinated polyacrylamides are less cytotoxic than poly(n-isopropylacrylamide) (pnipam) . This suggests that the compound may have potential applications in areas where reduced cytotoxicity is desirable.
Action Environment
The unique thermoresponsive properties of fluorinated polyacrylamides suggest that temperature may play a significant role in the compound’s action .
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2S.ClH/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10;/h7-8,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXZCZMPPSGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B1433858.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)
![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)



![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)






